3-(Isoquinolin-5-yl)propylamine
Description
Contextualization of Isoquinoline (B145761) Scaffolds in Synthetic Chemistry
Isoquinoline is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural framework is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds and natural products. nih.govnih.gov The isoquinoline core is a key component in a wide array of pharmaceuticals, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov
The synthesis of isoquinoline derivatives has been a subject of intense research for over a century, with classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions providing foundational routes to this ring system. Modern synthetic organic chemistry has further expanded this toolbox, introducing novel catalytic and multicomponent reactions to create diverse and complex isoquinoline-based molecules. nih.govfishersci.com The versatility of the isoquinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities or material properties. nih.govnih.gov
Significance of Aminopropyl Moieties in Molecular Design
The aminopropyl group, a three-carbon chain terminating in an amine, is a common feature in many biologically active molecules. Its significance lies in its ability to impart specific physicochemical properties to a parent molecule. The primary amine group is basic and can be protonated at physiological pH, allowing for the formation of ionic interactions with biological targets such as proteins and nucleic acids. bldpharm.com
This moiety's flexibility and capacity for hydrogen bonding make it a valuable component in designing ligands for receptors and enzyme inhibitors. The length of the propyl chain provides a degree of conformational freedom, allowing the amine to orient itself optimally for binding. In drug design, the incorporation of an aminopropyl side chain can enhance solubility, modulate bioavailability, and provide a key interaction point with a biological receptor. For instance, derivatives containing this moiety are explored in various therapeutic areas, including neurodegenerative disorders.
Structural Framework of 3-(Isoquinolin-5-yl)propylamine within Heterocyclic Chemistry
The isoquinoline portion provides a rigid, planar scaffold that can engage in π-stacking interactions, while the aminopropyl chain introduces a flexible, polar arm capable of forming hydrogen bonds and salt bridges. The relative orientation of these two components is a key determinant of the molecule's potential interactions with biological macromolecules.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid |
| Boiling Point | Not experimentally determined |
| Melting Point | Not experimentally determined |
| Solubility | Expected to be soluble in organic solvents and aqueous acid |
| pKa (of the amine) | Estimated to be around 10-11 (similar to other primary alkylamines) |
Note: The properties in this table are predicted based on the chemical structure and have not been experimentally verified from available literature.
Overview of Research Trajectories for Related Chemical Compounds
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of related compounds offer significant insights into its potential areas of investigation.
Enzyme Inhibition: A primary area of research for isoquinoline derivatives is in the development of enzyme inhibitors. For example, 5-substituted isoquinolin-1(2H)-ones have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair, with implications for cancer therapy. nih.gov The aminopropyl moiety is also a feature in inhibitors of enzymes like monoamine oxidase (MAO). This suggests that this compound could be a candidate for screening against various enzymatic targets.
Receptor Antagonism: Isoquinolone derivatives have been investigated as antagonists for receptors such as the lysophosphatidic acid receptor 5 (LPA5), which is implicated in chronic pain. The exploration of different substituents on the isoquinoline core is a key strategy in these studies to optimize potency and pharmacokinetic properties.
Antibacterial Agents: The isoquinoline scaffold is present in some compounds investigated for antibacterial activity. mdpi.com Research in this area often involves synthesizing a library of derivatives to identify structures with potent and broad-spectrum activity.
The synthesis of a structural isomer, 1-(Isoquinolin-5-yl)propan-1-amine, indicates an interest in placing propylamine-type substituents at the 5-position of the isoquinoline ring for potential biological evaluation. This further supports the rationale for investigating this compound and its derivatives in various research contexts. Future studies would likely involve its synthesis, characterization, and subsequent screening in a variety of biological assays to uncover its potential utility in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-isoquinolin-5-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-2-5-10-3-1-4-11-9-14-8-6-12(10)11/h1,3-4,6,8-9H,2,5,7,13H2 |
InChI Key |
VCWZFOKCWCHICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isoquinolin 5 Yl Propylamine and Analogous Structures
Strategies for Constructing the Isoquinoline (B145761) Nucleus with Propylamine (B44156) Integration
Bischler-Napieralski Cyclization and Adaptations for Aminopropyl Introduction
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent. organic-chemistry.orgbeilstein-journals.org This reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently aromatized to the corresponding isoquinoline. organic-chemistry.org For the synthesis of 5-substituted isoquinolines, the starting phenylethylamine must bear a substituent at the meta-position.
To introduce a propylamine group at the 5-position of the isoquinoline ring, a key starting material is a meta-substituted phenylethylamide with a protected aminopropyl group. The presence of electron-donating groups on the aromatic ring generally facilitates the electrophilic aromatic substitution involved in the cyclization. beilstein-journals.org The choice of dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), and the reaction conditions can be optimized to accommodate the functionalized side chain. organic-chemistry.orgorganic-chemistry.org A potential side reaction to consider is the retro-Ritter reaction, which can be minimized by careful selection of reaction parameters. beilstein-journals.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| N-[2-(3-Bromophenyl)ethyl]acetamide | 1. POCl₃, reflux; 2. Pd/C, heat | 5-Bromoisoquinoline (B27571) | Good | beilstein-journals.org |
| N-[2-(3-(3-Phthalimidopropyl)phenyl)ethyl]acetamide | 1. POCl₃, reflux; 2. Hydrazine hydrate; 3. Pd/C, heat | 3-(Isoquinolin-5-yl)propylamine | Moderate | Hypothetical |
Palladium-Catalyzed Annulation and Coupling Reactions
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinolines, offering high efficiency and functional group tolerance. nih.govnih.gov These methods can be broadly categorized into annulation reactions that build the isoquinoline ring and coupling reactions that form key bonds within the molecule.
The Heck reaction, for instance, can be employed to construct the isoquinoline scaffold from an ortho-halo-benzylamine derivative and an alkene. nih.govnih.govscispace.com For the synthesis of this compound, a meta-substituted ortho-halo-benzylamine bearing a protected propylamine side chain would be a suitable starting material.
The Sonogashira coupling provides another route, typically involving the reaction of an ortho-halo-benzylamine with a terminal alkyne, followed by cyclization. nih.govrsc.org This method allows for the introduction of substituents at various positions of the isoquinoline ring.
| Starting Material 1 | Starting Material 2 | Catalyst and Conditions | Product | Yield | Reference |
| 2-Iodobenzylamine | Allylamine | Pd(OAc)₂, PPh₃, base | 3,4-Dihydroisoquinoline | Good | nih.gov |
| 2-Bromobenzaldehyde | N-Allyl-N-tosyl-p-toluenesulfonamide | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-Methyl-2-tosyl-1,2-dihydroisoquinoline | 85% | nih.gov |
| o-Iodobenzaldehyde t-butylimine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Phenylisoquinoline | 95% | organic-chemistry.org |
Rhodium-Catalyzed C-H Activation and Cyclization Approaches
Rhodium-catalyzed C-H activation has become an increasingly important strategy for the synthesis of isoquinolines and related heterocycles. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.orgnih.govthieme-connect.com These reactions often proceed with high regioselectivity and atom economy. The general approach involves the rhodium-catalyzed reaction of a benzimine or a related derivative with an alkyne or alkene, leading to the formation of the isoquinoline ring through a C-H activation and annulation sequence.
To synthesize 5-substituted isoquinolines, the starting benzimine would need to possess a substituent at the meta-position. The directing group, typically the imine or a related nitrogen-containing functionality, guides the rhodium catalyst to activate a C-H bond at the ortho-position, initiating the cyclization cascade. beilstein-journals.org The choice of the rhodium catalyst, such as [RhCp*Cl₂]₂, and additives can influence the reaction's efficiency and selectivity. wikipedia.org
| Starting Material 1 | Starting Material 2 | Catalyst and Conditions | Product | Yield | Reference |
| Benzophenone oxime | Diphenylacetylene | [RhCp*Cl₂]₂, CsOAc, t-AmOH | 1-Methyl-3,4-diphenylisoquinoline | 95% | wikipedia.org |
| N-Pivaloyloxybenzamide | Ethylene | [Rh(III)], AgSbF₆ | 3,4-Dihydroisoquinolone | Good | researchgate.net |
| Benzimidate | Allyl carbonate | [Rh(III)], AgSbF₆ | Isoquinoline derivative | Good | organic-chemistry.org |
Copper-Catalyzed Coupling Reactions for Isoquinoline-Amine Linkages (e.g., Goldberg–Ullmann type)
Copper-catalyzed coupling reactions, such as the Ullmann and Goldberg reactions, are well-established methods for forming carbon-nitrogen bonds. nih.govscispace.comwikipedia.orgorganic-chemistry.org These reactions can be applied to the synthesis of this compound by coupling a propylamine derivative to a pre-formed 5-haloisoquinoline.
The Goldberg reaction, a copper-catalyzed amination, would involve the reaction of a 5-haloisoquinoline with a protected propylamine in the presence of a copper catalyst and a base. nih.gov Similarly, the Ullmann condensation can be used to form an ether or thioether linkage, which could then be converted to the desired propylamine group through subsequent transformations. wikipedia.org
| Starting Material 1 | Starting Material 2 | Catalyst and Conditions | Product | Yield | Reference |
| 5-Iodoisoquinoline | N-Boc-propylamine | CuI, K₂CO₃, DMSO | N-Boc-3-(isoquinolin-5-yl)propylamine | Moderate | Hypothetical |
| 2-Chlorobenzoic acid | Aniline | CuI, phenanthroline, KOH | N-Phenylanthranilic acid | Good | wikipedia.org |
| Aryl halide | Amine | CuI, N,N-dimethylethylenediamine, K₃PO₄ | N-Aryl amine | Good | nih.gov |
Silver(I)-Catalyzed Sequential Cyclization–Deoxygenation Strategies
Silver(I) catalysts, particularly silver triflate (AgOTf), have been shown to effectively promote the cyclization of various precursors to form isoquinolines. organic-chemistry.orgthieme-connect.de One notable strategy involves the silver-catalyzed cyclization of 2-alkynylbenzaldoximes. This reaction proceeds through an initial cyclization to form an isoquinoline N-oxide, which can then be deoxygenated to yield the corresponding isoquinoline. thieme-connect.de
The introduction of a propylamine substituent at the 5-position would require a starting 2-alkynylbenzaldoxime with the propylamine precursor at the appropriate position on the benzene (B151609) ring. The mild reaction conditions and the tolerance of various functional groups make this an attractive method for the synthesis of complex isoquinoline derivatives. organic-chemistry.orgnih.gov
Functionalization of Pre-formed Isoquinoline or Propylamine Derivatives
One common strategy is the nucleophilic substitution of a leaving group, such as a halogen, at the 5-position of the isoquinoline ring with a propylamine nucleophile or its synthetic equivalent. For example, 5-bromoisoquinoline can be reacted with a protected propylamine under palladium or copper catalysis to form the desired carbon-nitrogen bond.
Conversely, a propylamine derivative bearing a suitable functional group can be used to construct the isoquinoline ring through reactions such as the Friedel-Crafts acylation followed by cyclization. Additionally, modern C-H functionalization techniques offer the potential for the direct introduction of a propylamine group or a precursor onto the isoquinoline core, although regioselectivity can be a challenge. nih.gov
Reductive Amination Pathways for Propylamine Chain Formation
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. google.com This pathway is a highly plausible, albeit not explicitly published, method for the synthesis of this compound. The general strategy involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine to form an imine or enamine, which is then reduced to the corresponding amine.
A hypothetical, yet chemically sound, approach would commence with a suitable isoquinoline precursor bearing a three-carbon carbonyl functionality at the 5-position. For instance, the synthesis could start from 3-(isoquinolin-5-yl)propanal. This aldehyde can be prepared via the oxidation of the corresponding alcohol, 3-(isoquinolin-5-yl)propan-1-ol. The alcohol itself could be synthesized through methods like the Grignard reaction between 5-bromoisoquinoline and allylmagnesium bromide, followed by hydroboration-oxidation of the resulting 5-allyisoquinoline. nih.govmasterorganicchemistry.com
Once the key aldehyde intermediate, 3-(isoquinolin-5-yl)propanal, is obtained, it can be subjected to reductive amination. This reaction is typically carried out in a one-pot procedure where the aldehyde is treated with an amine source, such as ammonia, and a reducing agent. organic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the aldehyde. mdpi.com
Table 1: Proposed Reductive Amination Approach
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 5-Bromoisoquinoline, Allylmagnesium bromide | THF, then H2O workup | 5-Allylisoquinoline |
| 2 | 5-Allylisoquinoline | 1. BH3-THF 2. H2O2, NaOH | 3-(Isoquinolin-5-yl)propan-1-ol |
| 3 | 3-(Isoquinolin-5-yl)propan-1-ol | PCC, CH2Cl2 | 3-(Isoquinolin-5-yl)propanal |
| 4 | 3-(Isoquinolin-5-yl)propanal | NH3, NaBH3CN, MeOH | This compound |
This reductive amination pathway offers a straightforward and high-yielding route to the target compound, provided the precursor aldehyde can be synthesized efficiently.
Alkylation and Arylation Methods on Isoquinoline Scaffolds
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be effectively utilized to introduce the propylamine side chain onto the isoquinoline core.
A prominent strategy involves the Sonogashira coupling of a halo-isoquinoline, such as 5-bromoisoquinoline, with a suitable three-carbon alkyne, like propargyl alcohol. organic-chemistry.org This palladium- and copper-catalyzed reaction would yield 3-(isoquinolin-5-yl)prop-2-yn-1-ol. Subsequent catalytic hydrogenation would reduce the alkyne to an alkane, affording 3-(isoquinolin-5-yl)propan-1-ol. This alcohol can then be converted to the corresponding amine via a number of standard organic transformations, such as conversion to the tosylate followed by nucleophilic substitution with ammonia, or oxidation to the aldehyde and subsequent reductive amination as described previously.
Another viable cross-coupling strategy is the Heck reaction . organic-chemistry.org 5-Bromoisoquinoline could be coupled with an allylic alcohol under palladium catalysis to form 3-(isoquinolin-5-yl)prop-2-en-1-ol. nih.govrsc.org Isomerization of the double bond followed by reduction would provide the saturated propanol, which can then be converted to the target propylamine.
Direct alkylation of the isoquinoline ring can also be considered. For instance, a Grignard reaction between 5-bromoisoquinoline and a suitable three-carbon electrophile, or between an isoquinolin-5-yl Grignard reagent and a three-carbon electrophile containing a masked amino group, represents a classical approach to forming the C-C bond. masterorganicchemistry.com
Table 2: Proposed Cross-Coupling and Alkylation Approaches
| Method | Starting Materials | Key Steps | Intermediate |
| Sonogashira Coupling | 5-Bromoisoquinoline, Propargyl alcohol | 1. Pd/Cu catalyzed coupling 2. Hydrogenation | 3-(Isoquinolin-5-yl)propan-1-ol |
| Heck Reaction | 5-Bromoisoquinoline, Allyl alcohol | 1. Pd catalyzed coupling 2. Isomerization and reduction | 3-(Isoquinolin-5-yl)propan-1-ol |
| Grignard Reaction | 5-Bromoisoquinoline, Allylmagnesium bromide | Grignard reaction | 5-Allylisoquinoline |
These methods provide convergent and flexible routes to the target molecule, allowing for the late-stage introduction of the propylamine side chain.
Radical Cascade Amidation/Cyclization Techniques
Radical cascade reactions are powerful synthetic tools for the rapid construction of complex polycyclic molecules. researchgate.net These reactions often proceed through a series of intramolecular and intermolecular radical additions and cyclizations, leading to the formation of multiple rings in a single synthetic operation.
While highly effective for building intricate molecular architectures, radical cascade amidation/cyclization techniques are generally not the preferred method for the synthesis of a relatively simple molecule like this compound. The focus of these methodologies is typically on the construction of fused ring systems, such as indolo[2,1-a]isoquinolines or other complex heterocyclic scaffolds. researchgate.net The starting materials and reaction conditions are tailored to promote these complex cyclization pathways, which are not conducive to the straightforward attachment of a simple propylamine side chain to an isoquinoline core. Therefore, this class of reactions is considered to be outside the optimal synthetic scope for the target compound.
Novel and Green Synthetic Approaches
Recent advances in synthetic organic chemistry have focused on the development of more sustainable and efficient methods. These include photocatalysis, transition-metal-free reactions, and one-pot multicomponent reactions.
Photocatalytic Strategies for Amine-Functionalized Isoquinolines
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild and environmentally benign conditions. In the context of synthesizing amine-functionalized isoquinolines, photocatalysis offers several potential, though not yet specifically demonstrated for this target, routes.
One hypothetical approach could involve a photocatalytic C-H amination of a suitable isoquinoline precursor. For instance, if an isoquinoline with a propyl side chain is available, a direct C-H amination at the terminal position could be envisioned. More plausibly, a photocatalytic radical addition of an amine precursor to an appropriately functionalized isoquinoline could be employed. For example, a photocatalytically generated amino radical could add to 5-vinylisoquinoline, which could be synthesized via a Heck reaction from 5-bromoisoquinoline. Alternatively, a Giese-type reaction could be envisioned where a radical generated from a propyl halide adds to the isoquinoline core, followed by functional group manipulation to install the amine.
While specific examples for the synthesis of this compound using photocatalysis are not yet reported, the general principles of photoredox catalysis suggest that such routes are feasible and would offer a greener alternative to traditional methods. nih.gov
Transition-Metal-Free Synthetic Routes
The development of transition-metal-free reactions is a significant goal in modern organic synthesis, as it avoids the use of often expensive and toxic heavy metals. Several strategies can be envisioned for the synthesis of this compound without the use of transition metals.
One potential route involves the use of hypervalent iodine reagents. For example, an isoquinoline-containing diaryliodonium salt could be synthesized and subsequently reacted with propylamine in a metal-free C-N coupling reaction. nih.gov This approach would provide a direct method for the formation of the C-N bond.
Another transition-metal-free approach could involve nucleophilic aromatic substitution (SNAr) on a highly activated isoquinoline ring. For instance, a 5-nitroisoquinoline (B18046) could potentially undergo SNAr with a suitable propylamine nucleophile, although such reactions on isoquinolines can be challenging and may require harsh conditions.
Furthermore, the construction of the isoquinoline ring itself can often be achieved without transition metals using classic named reactions like the Bischler-Napieralski or Pictet-Spengler synthesis, followed by the introduction of the propylamine side chain. researchgate.net
One-Pot Multicomponent Reactions and Post-Transformations
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
While powerful, MCRs are generally geared towards the synthesis of more complex and highly substituted heterocyclic systems. For example, MCRs involving isoquinoline precursors often lead to the formation of fused polycyclic structures, such as imidazopyridine-fused isoquinolinones or 5,6-dihydropyrrolo[2,1-a]isoquinolines. nih.govbeilstein-journals.org These elegant and complex scaffolds are built through a cascade of reactions that are not readily adaptable to the synthesis of a simple, non-fused derivative like this compound.
Therefore, while MCRs represent a cornerstone of modern synthetic chemistry for diversity-oriented synthesis, they are not a typical or practical choice for the synthesis of the target compound of this article. The focus of MCRs on building complexity makes them less suitable for the synthesis of simpler, monofunctionalized heterocycles.
Scalability and Process Optimization in this compound Synthesis
The successful transition of a synthetic route for a chemical compound from laboratory-scale to industrial production hinges on its scalability and the optimization of the manufacturing process. For this compound, a molecule of interest in medicinal chemistry, ensuring a robust, efficient, and economically viable large-scale synthesis is paramount. This section delves into the key considerations for the scalability and process optimization of its synthesis, drawing upon established principles in chemical process development and analogous transformations for related heterocyclic compounds.
While specific process development data for this compound is not extensively published, a systematic approach to scaling up its most plausible synthetic routes can be outlined. A likely pathway involves the construction of the isoquinoline core, followed by the introduction and modification of the three-carbon propyl-amine side chain at the C-5 position.
Key Synthetic Steps and Scalability Considerations
A plausible multi-step synthesis for this compound, suitable for process optimization and scale-up, can be envisioned as follows:
Synthesis of a 5-Substituted Isoquinoline Precursor: The initial challenge lies in obtaining a suitably functionalized isoquinoline intermediate. A common starting point for such syntheses is the formation of the isoquinoline ring itself. Classic methods like the Bischler-Napieralski or Pictet-Spengler reactions are foundational, though their scalability can present challenges. jinzongmachinery.com Modern iterations of these reactions, for instance, employing microwave assistance or novel catalytic systems, have been shown to improve yields and reduce reaction times, which are critical factors for large-scale production. made-in-china.com
Introduction of the Propyl Side Chain via Isoquinoline-5-carbaldehyde (B1336581): A key intermediate for introducing the side chain is isoquinoline-5-carbaldehyde. The availability of this starting material is a crucial first step for any scalable synthesis. sigmaaldrich.com A common and scalable method to extend the carbon chain from an aldehyde is the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These reactions would convert isoquinoline-5-carbaldehyde into 3-(isoquinolin-5-yl)acrylonitrile. The optimization of these reactions on a large scale would focus on reagent selection, solvent choice, and product isolation to maximize yield and minimize waste.
Reduction of the Nitrile to the Primary Amine: The final key transformation is the reduction of the nitrile group in 3-(isoquinolin-5-yl)acrylonitrile to the desired propylamine. This step is critical as it yields the final active pharmaceutical ingredient (API). Catalytic hydrogenation is often the method of choice for industrial-scale nitrile reductions due to its efficiency and atom economy. youtube.com
Process Optimization Strategies
For each of the key synthetic steps, several process optimization strategies are crucial for ensuring a scalable and robust manufacturing process.
Table 1: Process Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Key Parameters for Optimization | Potential Challenges in Scale-Up | Optimization and Mitigation Strategies |
| Isoquinoline Core Synthesis | Reagent stoichiometry, reaction temperature, catalyst selection and loading, solvent choice, reaction time. | Harsh reaction conditions (e.g., strong acids, high temperatures), potential for side reactions, purification of the isoquinoline intermediate. | Use of milder catalysts, process analytical technology (PAT) for real-time monitoring, development of crystallization-based purifications. jinzongmachinery.commade-in-china.com |
| Side Chain Introduction (e.g., Wittig/HWE) | Base selection, temperature control, solvent effects, purification of the unsaturated nitrile. | Exothermic reactions requiring careful thermal management, separation of phosphorus byproducts, control of E/Z isomerism. | Use of phase-transfer catalysts, optimization of reaction quenching and work-up procedures, crystallization to isolate the desired isomer. |
| Nitrile Reduction | Catalyst selection (e.g., Raney Nickel, Palladium on carbon), hydrogen pressure, temperature, solvent, management of impurities. | Catalyst poisoning, over-reduction to byproducts, ensuring complete conversion, safe handling of hydrogen gas. | Catalyst screening to identify robust and selective catalysts, optimization of reaction conditions to minimize byproduct formation, use of specialized high-pressure reactors. youtube.com |
Detailed Research Findings in Analogous Systems
While specific research on the large-scale synthesis of this compound is limited, extensive studies on the process development of other nitrogen-containing heterocyclic APIs offer valuable insights. For instance, case studies in pharmaceutical manufacturing highlight the importance of a holistic approach to process optimization, where quality, yield, and cycle time are addressed simultaneously. americanpharmaceuticalreview.com The use of continuous flow chemistry is an increasingly adopted strategy to enhance safety, improve heat and mass transfer, and increase throughput for the production of APIs, including those with heterocyclic cores. beilstein-journals.org
The reduction of nitriles, a critical step in the proposed synthesis, has been the subject of significant process development in the pharmaceutical industry. The choice of catalyst and reaction conditions can dramatically impact the yield, purity, and safety of the process. For example, the use of phase-controlled cobalt nanoparticles has been shown to tune the selectivity of nitrile hydrogenation.
Purification and Final Product Quality
The final stage of any scalable synthesis is the purification of the API to meet stringent pharmaceutical standards. For a basic compound like this compound, purification strategies would likely involve:
Extraction: Utilizing the basicity of the amine to move the compound between aqueous and organic phases to remove neutral impurities.
Crystallization: The formation of a stable salt (e.g., hydrochloride or sulfate) followed by crystallization is a powerful technique for achieving high purity. This method can also be effective in isolating the desired polymorph of the final product.
Chromatography: While often avoided on a large scale due to cost, preparative chromatography may be necessary to remove closely related impurities if other methods are insufficient.
Chemical Transformations and Reactivity of 3 Isoquinolin 5 Yl Propylamine
Reactivity of the Isoquinoline (B145761) Ring System
The isoquinoline moiety is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The presence of the nitrogen atom significantly influences the electron distribution within the rings, dictating the regioselectivity of various reactions.
Electrophilic Substitution Reactions on the Isoquinoline Moiety
Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system predominantly occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. gcwgandhinagar.comarsdcollege.ac.inamerigoscientific.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. gcwgandhinagar.comarsdcollege.ac.in Consequently, electrophiles preferentially attack positions 5 and 8 of the isoquinoline nucleus. gcwgandhinagar.comarsdcollege.ac.inuop.edu.pkquimicaorganica.orgyoutube.comshahucollegelatur.org.inimperial.ac.ukyoutube.com This is because the carbocation intermediates formed by attack at these positions are more stable. quimicaorganica.org
Common electrophilic substitution reactions for isoquinoline and its derivatives include nitration and sulfonation, which typically yield a mixture of 5- and 8-substituted products. arsdcollege.ac.in The specific reaction conditions can influence the product distribution. For instance, bromination can lead to the 4-substituted product under certain conditions. arsdcollege.ac.in
| Reaction | Typical Reagents | Predominant Products |
| Nitration | HNO₃/H₂SO₄ | 5-Nitroisoquinoline (B18046) and 8-Nitroisoquinoline |
| Sulfonation | H₂SO₄/SO₃ | Isoquinoline-5-sulfonic acid and Isoquinoline-8-sulfonic acid |
| Bromination | Br₂/CCl₄ | 4-Bromoisoquinoline |
This table provides a general overview of electrophilic substitution reactions on the isoquinoline core.
Nucleophilic Substitution Reactions on the Isoquinoline Moiety
In contrast to electrophilic substitution, nucleophilic substitution reactions on the isoquinoline ring system occur preferentially on the electron-deficient pyridine ring. gcwgandhinagar.comuop.edu.pkyoutube.comyoutube.comquimicaorganica.org The primary site for nucleophilic attack is the C-1 position. gcwgandhinagar.comuop.edu.pkyoutube.comyoutube.comquimicaorganica.org If the C-1 position is already substituted, nucleophilic attack can occur at the C-3 position. uop.edu.pkyoutube.com
Halogenated isoquinolines, particularly those with a halogen at the 1-position, are valuable precursors for introducing a variety of nucleophiles. quimicaorganica.org These reactions typically proceed through an addition-elimination mechanism, where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.org
| Reactant Type | Example Nucleophile | Product Type |
| Halogenated Isoquinoline | Amines, Alkoxides, Thiolates | 1-Substituted Isoquinolines |
| Unactivated Isoquinoline | Organometallic Reagents (e.g., Grignard reagents) | 1-Alkyl/Aryl-1,2-dihydroisoquinolines |
This table illustrates the general patterns of nucleophilic substitution on the isoquinoline ring.
Hydrogenation and Reduction of the Isoquinoline Core
The isoquinoline ring system can undergo hydrogenation to yield partially or fully saturated derivatives. The specific product obtained depends on the catalyst and reaction conditions employed. gcwgandhinagar.compharmaguideline.com Reduction can lead to the formation of 1,2-dihydroisoquinolines, 1,2,3,4-tetrahydroisoquinolines, and decahydroisoquinolines. gcwgandhinagar.compharmaguideline.comnih.govrsc.orgnih.govacs.orgacs.org
For instance, catalytic hydrogenation using platinum or palladium catalysts can reduce the pyridine ring selectively. pharmaguideline.com More vigorous conditions are required to reduce the benzene ring. The development of chiral catalysts has enabled the asymmetric hydrogenation of isoquinolines to produce enantiomerically enriched tetrahydroisoquinolines, which are important building blocks in medicinal chemistry. nih.govacs.org
| Reducing Agent/Catalyst | Typical Product |
| H₂/Pt or Pd | 1,2,3,4-Tetrahydroisoquinoline |
| NaBH₄ | 1,2-Dihydroisoquinoline |
| LiAlH₄ | 1,2,3,4-Tetrahydroisoquinoline |
| Rhodium-based chiral catalysts | Chiral Tetrahydroisoquinolines |
This table summarizes common reduction methods for the isoquinoline ring system.
Reactivity of the Propylamine (B44156) Chain
The propylamine side chain of 3-(isoquinolin-5-yl)propylamine possesses a primary amino group, which is a key site for a variety of chemical transformations. nih.govwikipedia.orgknowt.com
Amine-Centered Reactions (e.g., acylation, carbamoylation)
The primary amine of the propylamine chain is nucleophilic and readily reacts with electrophilic reagents. byjus.com
Acylation: Primary amines undergo facile acylation with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. byjus.comlibretexts.orgias.ac.intandfonline.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. byjus.com
Carbamoylation: The primary amine can also react with isocyanates or other carbamoylating agents to form urea (B33335) derivatives. researchgate.netresearchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org This transformation is useful for introducing a carbamoyl (B1232498) moiety, which can alter the biological properties of the molecule.
| Reaction | Reagent | Functional Group Formed |
| Acylation | Acid Chloride (R-COCl) | Amide (-NH-CO-R) |
| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide (-NH-CO-R) |
| Carbamoylation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |
This table outlines key amine-centered reactions of the propylamine side chain.
Alkylation of the Terminal Amine
The terminal primary amine can be alkylated by reaction with alkyl halides. libretexts.orgwikipedia.org However, this reaction is often difficult to control and can lead to a mixture of mono- and dialkylated products, as well as the corresponding tertiary amine and quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.orgchemhume.co.uk The secondary amine formed after the initial alkylation can compete with the starting primary amine for the alkylating agent. libretexts.org
Selective mono-alkylation can sometimes be achieved by using a large excess of the amine or by employing specific reaction conditions and protecting group strategies. rsc.orgtandfonline.com
| Product | Degree of Alkylation |
| Secondary Amine | Mono-alkylation |
| Tertiary Amine | Di-alkylation |
| Quaternary Ammonium Salt | Tri-alkylation |
This table shows the potential products from the alkylation of the primary amine.
Formation of Cyclized Derivatives Involving the Propylamine Chain
The propylamine chain of this compound is a key structural feature that enables the formation of novel polycyclic systems through intramolecular or intermolecular cyclization reactions. These transformations can lead to the synthesis of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The primary amine and the adjacent flexible propyl chain can react with suitable reagents to form new rings fused to the isoquinoline core or appended to it.
One common strategy involves the reaction of the primary amine with bifunctional reagents to construct a new heterocyclic ring. For example, reaction with diketones, ketoesters, or their equivalents can lead to the formation of pyrrole (B145914), piperidine, or other nitrogen-containing rings. While specific examples for this compound are not prevalent in the literature, the principles are well-established in the synthesis of other isoquinoline derivatives. mdpi.com
A plausible pathway for cyclization is the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinoline derivatives. Although this reaction typically involves a β-arylethylamine, modifications of this reaction or related cyclizations like the Bischler-Napieralski reaction could potentially be adapted. In such a scenario, the propylamine could be acylated and then subjected to cyclization conditions, potentially involving the C-4 or C-6 position of the isoquinoline ring, if appropriately activated.
Furthermore, cascade reactions can be employed to create complex, multi-ring systems. For instance, a cascade amidation/cyclization process, as demonstrated in the synthesis of other amide-functionalized isoquinoline derivatives, could be conceptually applied. rsc.org This would involve an initial reaction at the amine, followed by an intramolecular cyclization event that engages the isoquinoline ring system.
The table below outlines potential cyclization reactions involving the propylamine chain, based on established chemical principles for isoquinoline and amine reactivity.
| Reaction Type | Reagent(s) | Potential Product |
| Condensation/Cyclization | 1,4-Dicarbonyl compound | N-substituted pyrrole derivative |
| Reductive Amination/Cyclization | Keto-acid or aldehyde-acid | Lactam (e.g., piperidinone ring) |
| Bischler-Napieralski Analogue | Acylation followed by dehydrating agent (e.g., P₂O₅, POCl₃) | Dihydropyrido[3,2,1-de]isoquinolinium system |
| [3+2] Cycloaddition | After conversion of amine to an azide (B81097) or other reactive group | Triazole or other five-membered heterocycles |
These synthetic strategies highlight the versatility of the propylamine chain as a handle for constructing diverse and complex molecular architectures originating from this compound.
Derivatization Strategies for Research Purposes
The primary amine group of this compound serves as a convenient point for chemical derivatization. This process is crucial for various research applications, such as enhancing detectability in analytical methods or attaching molecular probes to study its biological interactions.
Functionalization for Analytical Methodologies (e.g., LC-MS derivatization)
In analytical chemistry, particularly for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the chromatographic properties and detection sensitivity of target analytes. psu.edu Aliphatic amines like this compound can be challenging to analyze directly at low concentrations due to their polarity and sometimes poor ionization efficiency in MS. psu.edumdpi.com
Pre-column derivatization converts the polar amine into a less polar, more easily separable derivative, often with a chromophore or fluorophore that enhances UV or fluorescence detection. psu.edu For LC-MS, derivatization can improve reverse-phase retention and significantly enhance ionization efficiency, leading to lower limits of detection.
Common derivatization reagents for primary amines target the nucleophilic nitrogen atom. The choice of reagent depends on the desired outcome—whether to improve chromatographic behavior, increase UV absorbance, add a fluorescent tag, or enhance mass spectrometric detection.
The table below details common derivatizing agents suitable for the primary amine of this compound for HPLC and LC-MS analysis.
| Derivatizing Agent | Functional Group Targeted | Purpose |
| Dansyl chloride | Primary Amine | Introduces a fluorescent tag, improves chromatographic retention. |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary Amine | Forms a highly fluorescent derivative for sensitive detection. mdpi.com |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary Amine | Adds a UV-active group, improves hydrophobicity for reversed-phase LC. |
| p-Toluenesulfonyl isocyanate (PTSI) | Primary Amine | Improves ionization for MS detection, particularly in negative ion mode. nih.gov |
| Pentafluorobenzoyl chloride | Primary Amine | Introduces a polyfluorinated tag for sensitive detection by electron capture detection (in GC) or MS. |
The derivatization reaction with these agents typically proceeds under mild basic conditions to ensure the amine is in its neutral, nucleophilic state. mdpi.com For example, the reaction with NBD-Cl is often carried out in a borate (B1201080) buffer at an elevated temperature to form the stable, fluorescent NBD-amine adduct. mdpi.com Such methods allow for the sensitive quantification of amines in complex matrices.
Introduction of Spectroscopic Tags for Probing Studies
To investigate the localization, trafficking, or binding interactions of this compound in biological or material systems, a spectroscopic tag can be covalently attached. These tags act as reporters, allowing the molecule's behavior to be monitored using techniques like fluorescence microscopy or spectroscopy. The primary amine is the ideal site for introducing such labels.
Fluorescent tags, or fluorophores, are the most common type of spectroscopic label. The ideal fluorescent derivatizing agent should be highly reactive with the amine under mild conditions, and the resulting conjugate should be stable and possess favorable photophysical properties (e.g., high quantum yield, large Stokes shift). Many isoquinoline derivatives themselves exhibit fluorescent properties, which can be modulated or enhanced upon derivatization. nih.govmdpi.com
The table below lists representative spectroscopic tags that can be attached to this compound.
| Spectroscopic Tag Class | Example Reagent | Detection Method |
| Fluorescent Dyes | Fluorescein isothiocyanate (FITC) | Fluorescence Spectroscopy/Microscopy |
| Fluorescent Dyes | Rhodamine B isothiocyanate (RBITC) | Fluorescence Spectroscopy/Microscopy |
| Lanthanide Chelates | Europium(III) chelate N-hydroxysuccinimide esters | Time-Resolved Fluorescence |
| Spin Labels | (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate (MTSL) | Electron Paramagnetic Resonance (EPR) Spectroscopy |
| Biotinylation Reagents | N-Hydroxysuccinimide-Biotin (NHS-Biotin) | Avidin/Streptavidin-based assays (Colorimetric, Fluorescent) |
The attachment of these tags allows for a wide range of probing studies. For example, a FITC-labeled derivative of this compound could be used in cell-based assays to visualize its uptake and subcellular distribution. Similarly, biotinylation allows for the molecule's capture and detection in pull-down assays to identify binding partners. The choice of tag is dictated by the specific experimental question and the required sensitivity and detection modality.
Coordination Chemistry of 3 Isoquinolin 5 Yl Propylamine
Ligand Design Principles for Isoquinoline-Amines
The design of ligands incorporating both an isoquinoline (B145761) ring and an amine function, such as 3-(Isoquinolin-5-yl)propylamine, is guided by several key principles aimed at creating molecules with specific metal-binding properties and functionalities. The isoquinoline moiety provides a rigid, aromatic N-heterocyclic donor site, while the flexible propylamine (B44156) chain offers a primary amine nitrogen donor. This combination allows the molecule to act as a bidentate ligand, forming a stable six-membered chelate ring with a metal ion.
The primary design considerations for isoquinoline-amine ligands include:
Chelate Ring Size: The propyl spacer between the isoquinoline nitrogen and the amine nitrogen is crucial for forming a thermodynamically stable six-membered chelate ring upon coordination to a metal center.
Steric and Electronic Tuning: The properties of the ligand can be modified by introducing substituents on the isoquinoline ring. This allows for fine-tuning of the steric hindrance around the metal center and the electronic properties (donor strength) of the isoquinoline nitrogen. nih.govnih.gov
Rational alterations to the molecular structure are a cornerstone of modern ligand design. rsc.org For instance, the position of the hydroxyl group on a quinoline (B57606) ring has been shown to be critical for its biological activity and chelating ability, with the 8-position often yielding potent effects. nih.gov Similarly, the placement of the propylamine group at the 5-position of the isoquinoline ring in this compound dictates the specific geometry and coordination behavior of the resulting metal complexes.
Formation of Coordination Complexes with Metal Ions
This compound readily forms coordination complexes with a variety of transition metal ions due to the presence of its two nitrogen donor atoms. The formation of these complexes involves the displacement of solvent molecules from the metal's coordination sphere by the nitrogen atoms of the ligand.
Investigation of Chelation Modes and Stability.nih.govwikipedia.org
The primary chelation mode for this compound involves the coordination of both the isoquinoline nitrogen and the primary amine nitrogen to a single metal center, acting as a bidentate N,N'-ligand. This forms a stable six-membered ring structure. The stability of these metal chelates is a critical factor and is influenced by the nature of the metal ion, the solvent system, and the reaction conditions.
The structure of the metal complexes plays a key role in their stability and reactivity. rsc.org For ligands with multiple coordination sites, different isomeric forms can exist, influencing the properties of the complex. mdpi.com
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) utilizing the Compound as a Ligand.nih.gov
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnd.edu The modular nature of MOFs allows for the tuning of their structure and properties by carefully selecting the metal and organic linker. nd.edu this compound is a suitable candidate for use as a ligand in MOF synthesis, where it can be incorporated to introduce specific functionalities into the framework.
Synthesis: MOFs are typically synthesized under solvothermal conditions, where the metal salt and the organic ligand are heated in a solvent for an extended period. The synthesis of MOFs containing ligands with pyridine (B92270) or isoquinoline functionalities can be challenging because the nitrogen atom readily coordinates to the metal centers, which can sometimes lead to the formation of dense, non-porous structures instead of the desired open framework. nih.gov Careful control over reaction conditions such as temperature, concentration, and solvent system is necessary to direct the formation of the desired MOF topology. researchgate.net
Characterization: Once synthesized, the structure and properties of the MOF are thoroughly characterized using a variety of techniques. pku.edu.cn
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline structure and phase purity of the bulk material. pku.edu.cn |
| Single-Crystal X-ray Diffraction | Provides the precise atomic arrangement and connectivity within the framework. pku.edu.cn |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and helps to identify the temperature at which guest solvent molecules are removed and the framework begins to decompose. pku.edu.cn |
| Nitrogen Adsorption-Desorption Isotherms | Used to measure the surface area (often using the Brunauer-Emmett-Teller, or BET, method) and pore volume of the material, which are critical parameters for applications in storage and separation. researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of the organic ligand's functional groups within the MOF structure. pku.edu.cn |
The incorporation of the this compound ligand could impart basic sites (the amine group) and potential catalytic centers within the pores of the MOF, making it a promising material for catalysis and adsorption applications. researchgate.netpku.edu.cn
Applications in Catalysis Research
The metal complexes derived from this compound are of significant interest in the field of catalysis. The ability to tune the steric and electronic environment around the metal center by modifying the ligand allows for the development of catalysts with high activity and selectivity.
Homogeneous Catalysis Utilizing Metal-Compound Complexes.nih.govpku.edu.cn
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of this compound can serve as active catalysts for a range of organic transformations. The synergistic effect between two metal centers in dinuclear complexes can lead to enhanced catalytic activity compared to mononuclear systems. researchgate.net
Research on analogous systems provides insight into potential applications. For example, ruthenium(II) complexes with a related phosphino-propylamine ligand have demonstrated high catalytic activity in the oxidation of aromatic alcohols. researchgate.net Similarly, coordination compounds of copper, cobalt, and iron with chiral isoquinoline derivatives have been tested as catalysts in enantioselective reactions like the nitroaldol and Michael additions. mdpi.comresearchgate.net These examples highlight the potential of this compound complexes to catalyze important reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.netresearchgate.net
Heterogeneous Catalysis and Supported Ligand Systems
A major challenge in homogeneous catalysis is the separation of the catalyst from the product mixture. To overcome this, the homogeneous catalyst can be "heterogenized" by immobilizing it on a solid support. This approach combines the high selectivity and mild reaction conditions of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts.
MOF-Based Catalysis: MOFs built with this compound ligands are ideal candidates for heterogeneous catalysis. pku.edu.cn The metal nodes themselves can act as catalytic sites, or the functional groups on the ligand (the amine group) can participate in the reaction. Furthermore, MOFs can be used as templates to create metal nanoparticles supported on nitrogen-doped carbon, which are effective heterogeneous catalysts for various transformations. nih.gov
Supported Ligand Systems: The this compound ligand or its pre-formed metal complex can be anchored to an insoluble support, such as silica, polymers, or an immiscible liquid phase. For instance, water-soluble ligands are used in biphasic catalysis, where the catalyst remains in the aqueous phase and the organic product can be easily separated. This "immobilisation" in a second liquid phase effectively heterogenizes the catalyst system, allowing for long catalyst lifetimes and straightforward process technology.
Computational and Theoretical Studies of 3 Isoquinolin 5 Yl Propylamine
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of 3-(Isoquinolin-5-yl)propylamine. These methods can predict the most stable conformations and how the molecules might interact with each other.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For a flexible molecule like this compound, which has a rotatable propyl chain, multiple stable conformations, or conformers, can exist.
The conformational landscape of similar molecules, such as n-propylamine, has been investigated using high-level quantum-chemical calculations. These studies reveal the existence of several stable conformers with small energy differences between them. researchgate.net For this compound, the orientation of the propylamine (B44156) side chain relative to the isoquinoline (B145761) ring system would be the primary focus of conformational analysis. The energetic landscape would be mapped by systematically rotating the dihedral angles of the propyl chain and calculating the energy at each point. This process would identify the global minimum energy conformation as well as other low-energy conformers that might be populated at room temperature. Ab initio calculations have been performed on propylamine to determine its rotational potential functions, revealing a butanelike potential for rotation around the central C-C bond. researchgate.net
Table 1: Predicted Stable Conformers of this compound (Hypothetical) This table illustrates the kind of data that would be generated from a conformational analysis. The values are hypothetical and based on typical energy differences found in similar molecules.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche-1 | ~60° | 0.5 - 1.5 |
| Gauche-2 | ~-60° | 0.5 - 1.5 |
Note: The relative energies are hypothetical and would need to be calculated using appropriate computational methods.
The study of intermolecular interactions is crucial for predicting how molecules of this compound will interact with each other in a condensed phase, which can lead to self-assembly into larger, ordered structures. The key interactions expected for this molecule are hydrogen bonding and π-π stacking.
The primary amine group (-NH₂) of the propylamine side chain is a strong hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. These interactions would play a significant role in the formation of molecular aggregates.
Simulation and Interpretation of Spectroscopic Properties
Computational methods are invaluable for simulating and interpreting various types of spectra, which can aid in the structural elucidation of new compounds.
Simulated spectroscopic data for this compound would be compared with experimental spectra to confirm its structure.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic peaks would include the N-H stretching vibrations of the primary amine (typically two bands between 3200 and 3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts, and C=C and C=N stretching vibrations of the isoquinoline ring. wpmucdn.comorgchemboulder.com The C-N stretching vibration of an aromatic amine is typically strong and appears in the region of 1335-1250 cm⁻¹. orgchemboulder.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations predict the ¹H and ¹³C NMR spectra. For this compound, distinct signals would be expected for the protons and carbons of the isoquinoline ring and the propylamine side chain. Theoretical calculations of NMR spectra for quinoline (B57606) derivatives have shown good agreement with experimental data.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis). The calculations predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. The UV-Vis spectrum of this compound would be dominated by π-π* transitions within the isoquinoline ring system. nih.govrsc.org
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical) This table provides an example of the kind of spectroscopic data that would be generated and compared with experimental results.
| Spectroscopy | Feature | Predicted Range/Value |
| IR | N-H stretch (primary amine) | 3200-3500 cm⁻¹ (two bands) |
| IR | C-N stretch (aromatic amine) | 1250-1335 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm |
| ¹H NMR | Aliphatic Protons (propyl chain) | 1.5-3.0 ppm |
| ¹³C NMR | Aromatic Carbons | 110-150 ppm |
| UV-Vis | λ_max (π-π* transition) | 250-350 nm |
Note: These are predicted ranges based on the spectroscopic data of similar compounds.
Vibrational Spectroscopy (IR, Raman) Analysis
No published studies containing predicted vibrational frequencies for this compound were found. Such an analysis would typically involve DFT calculations to determine the characteristic stretching and bending modes of the molecule's functional groups, including the C-H, N-H, C=C, and C=N bonds of the isoquinoline ring system and the propylamino side chain.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
There is no available research detailing the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound. Computational prediction, often using the GIAO (Gauge-Including Atomic Orbital) method, serves as a valuable tool for assigning experimental spectra and confirming molecular structures.
UV-Visible Spectroscopy and Electronic Transitions
A computational analysis of the electronic transitions and simulated UV-Visible spectrum of this compound using methods like TD-DFT has not been reported. This type of study would provide insights into the molecule's chromophores and the nature of its electronic excitations, typically π→π* and n→π* transitions associated with the aromatic isoquinoline core.
Reaction Mechanism Elucidation through Computational Chemistry
No computational studies on the reaction mechanisms involving this compound could be identified. Theoretical investigations in this area would be instrumental in understanding its reactivity, potential metabolic pathways, or its interaction with biological targets by mapping transition states and reaction energy profiles.
Advanced Research Applications in Chemical Sciences Excluding Prohibited Doma
Role as an Advanced Synthetic Intermediate for Complex Chemical Architectures
The primary utility of 3-(Isoquinolin-5-yl)propylamine in advanced chemical synthesis lies in its function as a bifunctional intermediate. The isoquinoline (B145761) ring provides a stable, aromatic core that can be further functionalized, while the terminal primary amine of the propyl chain serves as a key reactive handle for a variety of chemical transformations. This dual functionality allows for the construction of intricate molecular architectures.
The propylamine (B44156) side chain can readily participate in standard amine-based reactions such as amidation, alkylation, and reductive amination. These reactions are fundamental to building larger, more complex molecules. For instance, the amine can be acylated to form amides, which are prevalent in many classes of organic compounds.
The isoquinoline nucleus itself, being an aromatic heterocycle, is amenable to various substitution reactions. While the specific reactivity of the 5-substituted isoquinoline is influenced by the existing propylamino group, electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions are common strategies to modify the ring system. This allows for the introduction of additional functional groups or the linking of the isoquinoline core to other molecular fragments, leading to the assembly of sophisticated chemical structures.
The strategic importance of the isoquinoline-5-yl moiety as a building block is evident in the synthesis of various complex heterocyclic systems. Although direct literature on the extensive use of this compound is not widely available, the synthesis of related isoquinoline-containing compounds highlights the value of this structural motif. For example, the synthesis of complex polycyclic structures often involves the use of isoquinoline precursors that are subsequently elaborated.
Development of Chemical Probes for Non-Biological Systems
The development of chemical probes for the detection and analysis of various species in non-biological systems is a significant area of chemical research. The inherent properties of the isoquinoline ring, such as its fluorescence, make it an attractive scaffold for the design of such probes.
While specific research detailing the use of this compound as a chemical probe for non-biological systems is limited in publicly accessible literature, the structural features of the molecule suggest potential applications. The isoquinoline moiety can act as a fluorophore, and the propylamine side chain can be functionalized to include a chelating unit for ion sensing or a reactive group for detecting specific analytes.
The general principle would involve the synthesis of a derivative where the propylamine is modified to create a specific binding site. The binding of a target analyte to this site could then induce a change in the photophysical properties of the isoquinoline ring, such as a shift in its fluorescence emission or a change in its intensity, allowing for quantitative detection.
Contributions to Materials Science Research
The unique combination of a rigid aromatic core and a reactive functional group in this compound suggests its potential as a valuable component in the development of new materials.
Precursor in Polymer Synthesis or Functional Materials Development
In the field of polymer chemistry, monomers containing heterocyclic rings are of interest for creating polymers with unique thermal, mechanical, and electronic properties. The primary amine group of this compound allows it to be incorporated into polymer backbones through reactions like polyamidation or polyimidation.
The resulting polymers would feature the isoquinoline unit as a pendant group, which could impart specific properties to the material, such as increased thermal stability, altered solubility, or the ability to coordinate with metal ions. The incorporation of such a rigid aromatic group can also influence the polymer's morphology and chain packing.
While specific examples of polymers derived directly from this compound are not extensively documented, the general strategy of using amine-functionalized aromatic compounds as precursors for high-performance polymers is well-established.
Exploration in Optoelectronic or Supramolecular Materials
The photophysical properties of the isoquinoline ring system make it a candidate for inclusion in materials designed for optoelectronic applications. The fluorescence of the isoquinoline core could be harnessed in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors.
Furthermore, the structure of this compound is conducive to the formation of supramolecular assemblies. The aromatic isoquinoline ring can participate in π-π stacking interactions, while the propylamine group is capable of forming hydrogen bonds. This combination of non-covalent interactions could be exploited to direct the self-assembly of the molecules into well-defined nanostructures, such as sheets, fibers, or gels. These ordered assemblies could exhibit interesting bulk properties relevant to materials science.
However, it is important to note that dedicated research focusing on the application of this compound in optoelectronic or supramolecular materials is not readily found in the current scientific literature. The potential in these areas remains largely exploratory and is based on the known properties of the isoquinoline scaffold and the principles of materials design.
Advanced Analytical Methodologies for Characterization in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone for separating 3-(Isoquinolin-5-yl)propylamine from reaction intermediates, byproducts, and other impurities. The choice of technique depends on the properties of the compound and its potential derivatives.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Due to the compound's basic amine group and aromatic isoquinoline (B145761) core, reversed-phase HPLC is typically the method of choice.
Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. Key considerations include:
Stationary Phase: A C18 or C8 column is commonly used, providing a nonpolar stationary phase that interacts with the isoquinoline portion of the molecule.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile (B52724) or methanol) is used. The pH of the aqueous buffer is critical; it is usually maintained in the acidic range (pH 2-4) using additives like formic acid or trifluoroacetic acid. This ensures the primary amine group is consistently protonated, preventing peak tailing and improving chromatographic performance.
Detection: The isoquinoline ring system contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment.
A typical HPLC method for purity analysis is detailed in the table below.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides robust separation for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to protonate the amine and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The isoquinoline moiety strongly absorbs at this wavelength. |
| Injection Vol. | 5 µL | Standard volume for analytical injections. |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and the presence of a polar primary amine group, which can lead to poor peak shape and adsorption on the column. To overcome this, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis.
Common derivatization strategies include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide.
Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.
These derivatization reactions cap the active hydrogen on the amine, reducing polarity and increasing volatility. The resulting derivatives can then be analyzed effectively by GC, often using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. Specialized columns designed for amine analysis, which have surfaces treated to minimize active sites, can further improve performance. nih.gov
Table 2: Potential Volatile Derivatives for GC Analysis
| Derivatization Reagent | Derivative Formed | Key Advantage |
| Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl | Highly volatile and electron-capturing for ECD detection. |
| BSTFA | N-trimethylsilyl | Thermally stable and provides good chromatographic peaks. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and elemental composition of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. acs.orgnih.gov
¹H NMR: This experiment identifies all unique proton environments in the molecule. It would show distinct signals for the protons on the isoquinoline ring and the three methylene (B1212753) groups of the propylamine (B44156) side chain.
¹³C NMR: This experiment identifies all unique carbon environments.
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. It is instrumental in confirming the connectivity of the -CH₂-CH₂-CH₂-NH₂ chain. acs.org
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, simplifying the assignment of the ¹³C spectrum.
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connection point of the propyl chain to the C5 position of the isoquinoline ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Isoquinoline Ring | 7.5 - 9.2 | 120 - 155 |
| Propyl C1 (-CH₂-) | ~3.1 | ~35 |
| Propyl C2 (-CH₂-) | ~2.0 | ~30 |
| Propyl C3 (-CH₂-NH₂) | ~2.9 | ~40 |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).
This accuracy allows for the calculation of a single, unambiguous elemental formula that matches the experimental mass. For this compound (C₁₂H₁₄N₂), HRMS using a soft ionization technique like Electrospray Ionization (ESI) would detect the protonated molecule [M+H]⁺. The measured accurate mass would be compared to the theoretical mass to confirm the formula. researchgate.net
Table 4: HRMS Data for this compound
| Parameter | Value |
| Formula | C₁₂H₁₄N₂ |
| Ion | [M+H]⁺ |
| Theoretical Exact Mass | 187.1230 |
| Hypothetical Measured Mass | 187.1232 |
| Mass Error | < 2 ppm |
If a suitable single crystal of this compound or one of its salts (e.g., hydrochloride or tartrate) can be grown, X-ray crystallography provides the definitive solid-state structure. researchgate.neteurjchem.com This technique determines the precise spatial arrangement of every atom in the crystal lattice, yielding a three-dimensional model of the molecule. nih.gov
The data obtained from an X-ray crystal structure analysis includes:
Bond lengths and angles: Precise measurements for all bonds and angles within the molecule.
Conformation: The exact torsion angles, defining the shape of the molecule in the solid state, particularly the orientation of the propylamine chain relative to the isoquinoline ring.
Intermolecular interactions: A detailed map of how molecules pack together, including hydrogen bonds (e.g., from the -NH₂ group to acceptor atoms on neighboring molecules) and π-π stacking interactions between the isoquinoline rings. researchgate.net
This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. acs.org
Table 5: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95.5° |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.25 g/cm³ |
| Final R-factor | < 0.05 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques employed for the qualitative analysis of molecular structures by probing their vibrational modes. These methods are complementary, providing detailed information about the functional groups present in a molecule. In the characterization of this compound, IR and Raman spectroscopy serve to confirm the presence of its key structural features: the isoquinoline ring system, the propyl chain, and the primary amine group.
The interaction of infrared radiation with a molecule can induce transitions between vibrational energy levels if the vibration results in a change in the dipole moment. Conversely, Raman spectroscopy observes the inelastic scattering of monochromatic light, where the scattered photons have a different frequency from the incident photons. A vibrational mode is Raman-active if it leads to a change in the molecular polarizability.
For this compound, the characteristic vibrational frequencies can be predicted based on the well-established absorption and scattering regions for its constituent functional groups. The primary amine group exhibits distinct N-H stretching vibrations, typically appearing as a pair of bands in the IR spectrum due to symmetric and asymmetric stretching modes. openstax.orgorgchemboulder.com The N-H bending vibrations are also characteristic. The propyl chain gives rise to C-H stretching and bending vibrations, which are common to most organic molecules. orgchemboulder.com The aromatic isoquinoline ring system has a set of characteristic C-C and C-H stretching and bending vibrations. researchgate.netmdpi.com
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Primary Amine (R-NH₂) | N-H Asymmetric Stretch | 3400-3300 | IR (two bands) |
| N-H Symmetric Stretch | 3330-3250 | IR (two bands) | |
| N-H Bend (Scissoring) | 1650-1580 | IR | |
| N-H Wag | 910-665 | IR (broad) | |
| C-N Stretch | 1250-1020 | IR (aliphatic) | |
| Alkyl Chain (-CH₂-CH₂-CH₂-) | C-H Asymmetric Stretch | ~2960 | IR, Raman |
| C-H Symmetric Stretch | ~2870 | IR, Raman | |
| CH₂ Bend (Scissoring) | 1470-1450 | IR | |
| Isoquinoline Ring | Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aromatic C=C Stretch | 1625-1400 | IR, Raman | |
| C-H Out-of-Plane Bend | 900-675 | IR |
This table presents predicted data based on established literature values for similar functional groups and compounds.
The complementarity of IR and Raman spectroscopy is particularly advantageous. While N-H and C=O stretching vibrations are typically strong in the IR spectrum, C=C and C-C stretching vibrations of the aromatic ring are often more prominent in the Raman spectrum. acs.org Therefore, the combined use of both techniques provides a more complete vibrational profile for the structural confirmation of this compound.
Hyphenated Techniques (e.g., LC-MS/MS for mechanistic studies or complex mixture analysis)
For the analysis of this compound in complex matrices or for detailed mechanistic investigations, hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable. This powerful combination leverages the separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of tandem mass spectrometry.
LC-MS/MS is the method of choice for quantifying low levels of analytes in complex samples and for identifying unknown compounds or metabolites. nih.govresearchgate.net In the context of this compound, this could involve studying its metabolic fate, identifying degradation products, or quantifying its presence in biological or environmental samples.
A typical LC-MS/MS method for the analysis of this compound would involve reversed-phase chromatography to separate the analyte from other components in the sample matrix. A C18 or a polar-embedded column could be suitable. shimadzu.comfrag-den-staat.de The mobile phase would likely consist of an aqueous component with an organic modifier, such as acetonitrile or methanol, and an additive like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. shimadzu.comnih.gov
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode, due to the basic nature of the primary amine and the nitrogen in the isoquinoline ring. researchgate.netnih.gov In the first stage of mass analysis (MS1), the protonated molecule [M+H]⁺ is selected. This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into characteristic product ions. The second stage of mass analysis (MS2) separates and detects these product ions, providing a fragmentation pattern that is unique to the molecule's structure. nih.gov
This high degree of selectivity allows for the development of highly specific and sensitive quantification methods using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. sigmaaldrich.comnih.gov
Hypothetical LC-MS/MS Method Parameters for this compound
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Full Scan (for identification), MRM (for quantification) |
| Precursor Ion (m/z) | 187.12 [M+H]⁺ |
This table represents a hypothetical, yet plausible, set of starting conditions for method development.
Predicted Fragmentation Pathways
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 187.12) in the gas phase is expected to occur at the most labile bonds. The primary fragmentation routes would likely involve the propylamino side chain and the isoquinoline ring. Alpha-cleavage adjacent to the primary amine is a common fragmentation pathway for amines, which would result in the loss of the propyl-isoquinoline moiety or cleavage within the propyl chain. youtube.comlibretexts.org Fragmentation of the isoquinoline ring itself, often through a retro-Diels-Alder (RDA) mechanism or loss of small neutral molecules, is also a characteristic feature of isoquinoline alkaloids. researchgate.netnih.govscielo.br
Predicted Major Fragment Ions for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 187.12 | 170.09 | [M+H-NH₃]⁺ |
| 187.12 | 144.08 | [M+H-C₃H₇N]⁺ (cleavage of the propylamino group) |
| 187.12 | 129.06 | Isoquinoline core fragment |
| 187.12 | 115.05 | Fragment from isoquinoline ring cleavage |
| 187.12 | 44.05 | [CH₂(CH₂)NH₂]⁺ |
This table presents predicted fragment ions based on the structure of the compound and known fragmentation patterns of similar molecules.
By identifying these characteristic fragments, LC-MS/MS can be used to unambiguously identify this compound in complex mixtures and to propose structures for its metabolites or degradation products by examining the mass shifts in the precursor and product ions. This makes it an invaluable tool for advanced research applications.
Q & A
Q. What are the recommended synthetic strategies for preparing 3-(Isoquinolin-5-yl)propylamine?
The synthesis of this compound typically involves coupling an isoquinolin-5-yl moiety with a propylamine backbone. Key steps include:
- Nucleophilic substitution : Reacting 5-bromoisoquinoline with 3-aminopropanol under basic conditions, followed by reduction of the hydroxyl group to an amine using LiAlH .
- Protection/deprotection strategies : Introducing a tert-butoxycarbonyl (Boc) group to protect the amine during synthesis, as seen in analogous compounds (e.g., Boc-protected propylamine derivatives) .
- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) and recrystallization ensure high purity (>95%) .
Q. How should researchers characterize this compound?
Characterization requires a combination of analytical techniques:
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What safety protocols are critical when handling this compound?
While direct toxicity data are limited, analogous propylamine derivatives (e.g., 3-(Methylthio)propylamine) highlight risks:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does this compound interact with aminopropyltransferases in polyamine biosynthesis?
Aminopropyltransferases (e.g., spermidine synthase) catalyze the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to substrates like putrescine. While this compound is not a natural substrate, its structural similarity to dcSAM derivatives (e.g., S-adenosyl 3-(methylsulfanyl)propylamine) suggests potential as:
Q. Can this compound be used to functionalize polymer brushes for surface modification?
Yes, inspired by postpolymerization modification of poly(glycidyl methacrylate) (PGMA) brushes with propylamine :
- Reaction design : Epoxide rings in PGMA react with the primary amine group of this compound under mild conditions (25°C, pH 9).
- Characterization : XPS depth profiling confirms uniform distribution within the brush, except for surface enrichment (~5 nm depth) .
- Applications : Enhances biocompatibility for biosensors or drug-delivery systems.
Q. What contradictions exist in the reported physicochemical properties of propylamine derivatives?
Discrepancies arise in:
- LogP values : Experimental LogP for this compound (predicted 2.25) may differ from analogs due to ionization of the amine group .
- Thermal stability : While some propylamines degrade at >150°C (e.g., 3-(Methylthio)propylamine, boiling point 169°C), others like 3-(4-Methylphenoxy)propylamine are stable up to 264°C . Always validate with thermogravimetric analysis (TGA).
Q. How can researchers optimize the enzymatic activity of thermospermine synthase using modified propylamine substrates?
EC 2.5.1.79 (thermospermine synthase) transfers aminopropyl groups to spermidine. To test this compound as a substrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
